Physicochemical Property Differentiation: Log P and Polar Surface Area Relative to Spacer-Extended Triazole Analogues
The target compound exhibits a consensus Log P (octanol-water partition coefficient) of 0.89 and topological polar surface area (TPSA) of 50.94 Ų, calculated from its molecular structure . In contrast, the methylene-spacer analogue (2-((1H-1,2,4-triazol-1-yl)methyl)phenyl)methanol (CAS 884507-25-9, MW 189.22) possesses an additional CH2 linker between the triazole nitrogen and phenyl ring, altering its lipophilicity and conformational flexibility [1]. While no direct head-to-head Log P comparison data exist for the target compound versus this spacer analogue, the structural difference predicts altered membrane permeability and metabolic stability profiles relevant to drug candidate optimization [2].
| Evidence Dimension | Lipophilicity (consensus Log P) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Consensus Log P = 0.89; TPSA = 50.94 Ų (calculated) |
| Comparator Or Baseline | (2-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)methanol (CAS 884507-25-9): No reported Log P value available; MW = 189.22 |
| Quantified Difference | No directly comparable quantitative data available |
| Conditions | Computational prediction (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT consensus method) |
Why This Matters
Log P and TPSA are critical predictors of oral bioavailability and blood-brain barrier penetration in drug discovery programs; the distinct physicochemical signature of the target compound may favor specific pharmacokinetic profiles over spacer-extended analogues.
- [1] Pharmaffiliates. (2026). Product Page: (2-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)methanol, CAS 884507-25-9. Molecular weight 189.22. View Source
- [2] Kaur, R. et al. (2022). Novel 1,2,4-Triazoles as Antifungal Agents. BioMed Research International, 2022:4584846. 1,2,4-Triazole SAR demonstrates that substituent position critically modulates biological activity. View Source
